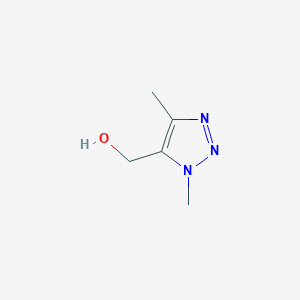![molecular formula C27H22N4O2 B2667195 1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-naphthalen-1-yl-urea CAS No. 119486-99-6](/img/structure/B2667195.png)
1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-naphthalen-1-yl-urea
Vue d'ensemble
Description
The compound “1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-naphthalen-1-yl-urea” is a potent, selective, non-transition-state analog inhibitor of γ-secretase and Notch processing .
Synthesis Analysis
The synthesis of similar compounds involves acyl coupling of 2-aminobenzophenones with α-(benzotriazol-1-yl)-N-acylglycines followed by displacement of the benzotriazole ring with ammonia and cyclization of the resulting monoacyl aminals .Molecular Structure Analysis
The molecular structure of this compound is complex. It contains a 1,4-benzodiazepine ring system, which is a common feature in many biologically active compounds .Applications De Recherche Scientifique
Antimicrobial Properties
A study by Kottapalle and Shinde (2021) synthesized similar compounds in the benzodiazepine family, demonstrating that certain derivatives show significant antimicrobial activity against bacterial and fungal strains. This suggests that related compounds, including 1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-naphthalen-1-yl-urea, may have potential applications in developing new antimicrobial agents (Kottapalle & Shinde, 2021).
Receptor Antagonism for Tumor Targeting
Akgün et al. (2009) explored the use of radioiodinated 1,4-benzodiazepines, structurally similar to the compound , as selective antagonists for cholecystokinin receptors. These compounds have been characterized for their high affinity and selectivity, making them promising candidates for in vivo tumor targeting (Akgün et al., 2009).
Chemical Synthesis and Structural Studies
Phukan and Baruah (2016) conducted a study on conformational adjustments in urea and thiourea-based assemblies, highlighting the versatility of these compounds in forming varied molecular structures. Such studies are crucial for understanding the potential applications of benzodiazepine derivatives in material science and molecular engineering (Phukan & Baruah, 2016).
Derivatives in Dye Synthesis
Abdullah and Tawfiq (2016) explored the synthesis of new heterocyclic rings and their use in dye synthesis, demonstrating the role of similar benzodiazepine derivatives in the creation of novel azo dyes. Such compounds have potential applications in various industries, including textiles and colorants (Abdullah & Tawfiq, 2016).
Safety And Hazards
Propriétés
IUPAC Name |
1-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)-3-naphthalen-1-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O2/c1-31-23-17-8-7-15-21(23)24(19-11-3-2-4-12-19)29-25(26(31)32)30-27(33)28-22-16-9-13-18-10-5-6-14-20(18)22/h2-17,25H,1H3,(H2,28,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNQPWPDJDOCTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-naphthalen-1-yl-urea | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Methylbutyl)(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride](/img/structure/B2667113.png)
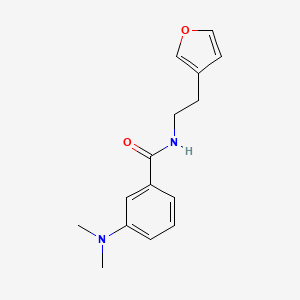
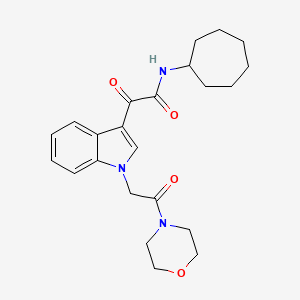
![2-Cyclopropyl-5-[[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2667117.png)
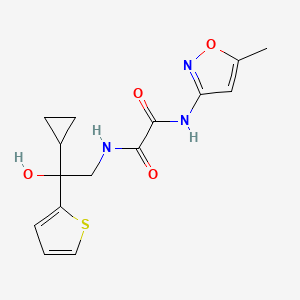
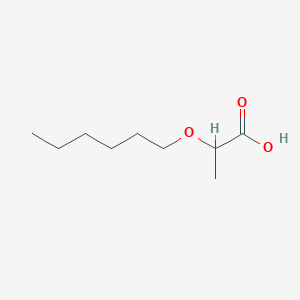

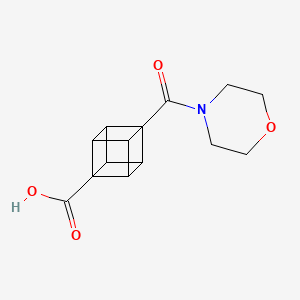
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2667126.png)
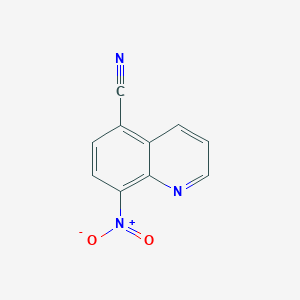
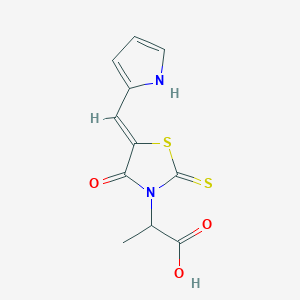
![3-methyl-6-phenyl-N-(pyridin-2-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2667130.png)
![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2667131.png)
